Pralatrexate (10-propargyl-10-deazaaminopterin) is a rationally designed antifolate chemotherapeutic agent. [] It is a member of the 10-deazaaminoperin class of antifolates. [, ] This class of compounds is structurally related to methotrexate but demonstrates superior properties in terms of cellular uptake and retention. Pralatrexate plays a significant role in scientific research as a tool for studying folate metabolism and as a potential therapeutic agent for various cancers, particularly T-cell lymphomas. []
Pralatrexate is derived from pteridine, a compound that forms part of the structure of folic acid. It is classified under the broader category of antifolates, which are compounds that interfere with the utilization of folic acid in cellular processes. Specifically, pralatrexate is indicated for the treatment of relapsed or refractory peripheral T-cell lymphoma .
The synthesis of pralatrexate involves several steps, often utilizing intermediates that undergo various chemical transformations. A notable method involves alkylating dimethyl homotrephthalate with propargyl bromide in the presence of potassium hydride in tetrahydrofuran (THF). This is followed by a reaction with 2,4-diamino-6-(bromomethyl)pteridine hydrobromide, leading to the formation of key intermediates necessary for the synthesis of pralatrexate .
These steps may vary slightly depending on the specific synthetic route employed, but all aim to achieve high yields and purity of pralatrexate.
Pralatrexate possesses a complex molecular structure characterized by multiple functional groups, including amine, carboxylic acid, and aromatic rings. The compound exists as a diastereomeric mixture at the C10 chiral center, specifically as a 1:1 mixture of S- and R-diastereomers .
Pralatrexate participates in several significant chemical reactions relevant to its pharmacological activity:
The primary mechanism through which pralatrexate exerts its antitumor effects involves competitive inhibition of DHFR. This enzyme catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, a critical step in the synthesis of nucleotides required for DNA replication and repair.
Pralatrexate exhibits distinct physical and chemical properties that influence its behavior in biological systems:
Pralatrexate has established itself as an effective treatment option for specific hematological malignancies:
Pralatrexate ((RS)-10-propargyl-10-deazaaminopterin) is a structural analog of folic acid and methotrexate, rationally designed for optimized interaction with the Reduced Folate Carrier 1 (RFC-1/SLC19A1). Its key modification—the substitution of a carbon atom with a propargyl group at the N10 position—significantly enhances binding affinity to RFC-1 [1] [3] [4]. Kinetic analyses reveal a Km (Michaelis constant) for RFC-1 of 0.3 µM for pralatrexate, markedly lower than methotrexate's Km of 4.8 µM [1] [4]. This translates to a ~10-14 fold higher transport efficiency (Vmax/Km = 12.6 vs. 0.9 for methotrexate) [3] [4]. RFC-1 is overexpressed in many malignant cells, particularly certain T-cell lymphomas, providing a basis for the selective tumor accumulation observed with pralatrexate [1] [3] [9]. This structural optimization enables more efficient internalization, forming the critical first step in its potent cytotoxic activity.
Table 1: Kinetic Parameters of Pralatrexate vs. Methotrexate for RFC-1
Parameter | Pralatrexate | Methotrexate | Fold Difference |
---|---|---|---|
Km (µM) | 0.3 | 4.8 | ~16x lower (PDX) |
Vmax (relative) | Comparable | Comparable | - |
Vmax/Km | 12.6 | 0.9 | ~14x higher (PDX) |
Upon entry, pralatrexate undergoes extensive polyglutamylation catalyzed by folylpolyglutamate synthetase (FPGS). This enzymatic process sequentially adds glutamate residues to the parent molecule [1] [3] [4]. Pralatrexate demonstrates superior characteristics as an FPGS substrate compared to methotrexate, with a Km value of 5.9 µM versus 32.3 µM [1] [4]. The resulting polyglutamated metabolites (pralatrexate-Glu₁-ₙ) possess significantly increased negative charge, effectively trapping them within the cell [1] [9]. These polyglutamates are the primary active intracellular species. Their extended intracellular half-life ensures prolonged inhibition of target enzymes, even after extracellular drug concentrations decline [4] [9]. The degree of polyglutamylation correlates directly with cytotoxicity; cell lines exhibiting higher FPGS expression are generally more sensitive to pralatrexate [2] [8] [9].
Table 2: Impact of Polyglutamylation on Pralatrexate Pharmacology
Aspect | Consequence | Significance |
---|---|---|
Substrate Affinity (Km) | Lower Km for FPGS (5.9 µM) vs. MTX (32.3 µM) | More efficient conversion to polyglutamates |
Cellular Retention | Polyglutamates are membrane-impermeable | Prolonged intracellular half-life & sustained target inhibition |
Enzyme Inhibition | Polyglutamates have higher affinity for DHFR/TS than parent monoglutamate | Enhanced cytotoxic potency |
Biomarker Correlation | Cytotoxicity correlates with FPGS mRNA expression levels | FPGS expression may predict tumor sensitivity [2] [8] [9] |
The primary intracellular targets of pralatrexate polyglutamates are dihydrofolate reductase (DHFR) and thymidylate synthase (TS). Pralatrexate functions as a potent competitive inhibitor of DHFR, binding with high affinity. Reported apparent Ki values for human DHFR inhibition are ~45 nM for pralatrexate, compared to ~26 nM for methotrexate and >200 nM for pemetrexed [1] [4]. Inhibition of DHFR depletes intracellular pools of tetrahydrofolate (THF), the essential active cofactor form of folate. Furthermore, pralatrexate polyglutamates directly inhibit thymidylate synthase (TS) [1]. TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in de novo DNA synthesis. Dual inhibition of DHFR and TS leads to profound disruption of nucleotide biosynthesis pathways: depletion of thymidine triphosphate (dTTP) and purine nucleotides (guanine and adenine), ultimately causing inhibition of DNA and RNA synthesis, S-phase cell cycle arrest, and apoptosis [1] [4] [9]. The potency of this inhibition is significantly amplified by the polyglutamylated forms retained within the cell.
Table 3: Enzyme Inhibition Profile of Pralatrexate Polyglutamates
Enzyme | Inhibition Mechanism | Reported Affinity (Apparent Ki or IC₅₀) | Primary Consequence |
---|---|---|---|
Dihydrofolate Reductase (DHFR) | Competitive Inhibition | ~45 nM [1] [4] | Depletion of tetrahydrofolate (THF) pools |
Thymidylate Synthase (TS) | Competitive Inhibition | Sub-micromolar range [1] | Inhibition of dTMP synthesis, dTTP depletion |
Glycinamide ribonucleotide formyltransferase (GARTF) | Potential Inhibition | Not well quantified (lesser role than DHFR/TS) | Contribution to purine nucleotide synthesis block |
Pralatrexate represents a deliberate structural evolution from methotrexate, designed to overcome key pharmacokinetic and pharmacodynamic limitations. The critical structural differences – the 10-deaza modification and the 10-propargyl substitution – confer distinct advantages [1] [3] [4]. As detailed, pralatrexate exhibits substantially higher affinity for RFC-1 (Km 0.3 µM vs. 4.8 µM) and FPGS (Km 5.9 µM vs. 32.3 µM) compared to methotrexate [1] [4]. This translates directly to superior cellular uptake and more efficient formation of cytotoxic, retained polyglutamates. Consequently, pralatrexate demonstrates significantly greater cytotoxic potency across a wide spectrum of cancer cell lines, including lymphomas, leukemias, and solid tumors. In vitro studies consistently show IC₅₀ values for pralatrexate that are 10- to 100-fold lower than those for methotrexate at equivalent exposure times [2] [4] [8]. The pattern of cytotoxicity is similar, but pralatrexate achieves it at much lower concentrations. Importantly, the mechanisms underlying acquired resistance also differ. Pralatrexate resistance frequently associates with downregulation of RFC-1 expression or potentially epigenetic silencing, limiting its uptake [6] [10]. In contrast, methotrexate resistance often involves increased DHFR expression due to gene amplification [2] [8] [10].
Table 4: Comparative Profile: Pralatrexate vs. Methotrexate
Characteristic | Pralatrexate | Methotrexate | Advantage/Outcome (Pralatrexate) |
---|---|---|---|
RFC-1 Affinity (Km) | 0.3 µM [1] [4] | 4.8 µM [1] [4] | ~16x Higher Uptake Efficiency |
FPGS Affinity (Km) | 5.9 µM [1] [4] | 32.3 µM [1] [4] | ~5.5x More Efficient Polyglutamylation |
DHFR Ki (apparent) | ~45 nM [1] [4] | ~26 nM [4] | Slightly lower, but compensated by uptake/retention |
Typical In Vitro IC₅₀ | Low nanomolar range (e.g., 0.01 - 10 nM) [2] [8] [9] | Nanomolar to low micromolar range [2] [8] | 10-100x Greater Potency |
Primary Resistance Mechanism | Downregulation of RFC-1; DNMT3B overexpression/hypermethylation [6] [10] | DHFR gene amplification [2] [8] [10] | Different mechanisms suggest non-cross resistance potential |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7